Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Catalog No.
S13662154
CAS No.
M.F
C9H13ClO3
M. Wt
204.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane...

Product Name

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

InChI

InChI=1S/C9H13ClO3/c1-7(2)4-5-8(7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

KTDDISUEWHXEEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)(C(=O)OC)Cl)C

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is an organic compound characterized by a unique spirocyclic structure that features a chloro substituent and a carboxylate functional group. Its molecular formula is C8H11ClO3C_8H_{11}ClO_3, and it has a molecular weight of approximately 190.62 g/mol. The spiro linkage in the compound contributes to its distinct chemical properties, making it a subject of interest in synthetic organic chemistry and biological research .

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Esterification: The carboxylate group can react with alcohols to form esters, which may lead to derivatives with altered properties.
  • Cyclization Reactions: The spirocyclic nature allows for potential cyclization reactions, which can create more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several methods:

  • Starting from Simple Precursors: Utilizing readily available starting materials that undergo halogenation and esterification.
  • Multi-step Synthesis: Involving cyclization reactions followed by functional group modifications to achieve the desired spirocyclic structure.
  • Use of Catalysts: Employing catalysts to facilitate reactions that may otherwise require harsh conditions.

These methods illustrate the compound's synthetic accessibility for research and application purposes .

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing new pesticides or herbicides due to its unique structure.
  • Material Science: Exploration of its properties in creating novel materials or coatings.

Research into its applications is ongoing, focusing on its utility in organic synthesis and material development .

Interaction studies involving methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate are crucial for understanding its reactivity and potential applications:

  • Molecular Docking Studies: These studies can help predict how the compound interacts with biological targets at the molecular level.
  • Reactivity Profiles: Investigating how this compound reacts with various nucleophiles or electrophiles can provide insights into its synthetic utility.

Such studies are essential for advancing knowledge about the compound's behavior in biological systems and synthetic applications .

Several compounds share structural similarities with methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC8H11ClO3C_8H_{11}ClO_3Contains a different methyl substitution pattern
Methyl 2-chloro-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylateC9H13ClO4C_9H_{13}ClO_4Features a propan-2-yl group
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylateC10H15ClO3C_{10}H_{15}ClO_3Larger spiro system
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC10H15ClO3C_{10}H_{15}ClO_3Different ring size and substitution pattern

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic framework combined with a chloro substituent and an ester functional group, which may confer distinct reactivity and biological properties compared to similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

204.0553220 g/mol

Monoisotopic Mass

204.0553220 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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